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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxymethyl pyridine

Cat. No.: B151903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(6-Fluoropyridin-2-yl)methanol, with CAS number 315180-17-7, is a fluorinated pyridine

derivative that serves as a critical building block in modern medicinal chemistry. Its structural

features, particularly the presence of a fluorine atom and a hydroxymethyl group on the

pyridine ring, make it a valuable synthon for the development of complex heterocyclic

molecules. This guide provides a comprehensive overview of its chemical properties, primary

applications in drug discovery, and detailed experimental considerations for its use. While direct

biological activity of (6-fluoropyridin-2-yl)methanol is not extensively documented, its utility as a

precursor for potent, biologically active compounds, such as kinase inhibitors, is well-

established in the scientific literature and patent landscape.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (6-fluoropyridin-2-yl)methanol is

presented in the table below. This data is essential for its proper handling, storage, and

application in chemical synthesis.
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Property Value Reference(s)

CAS Number 315180-17-7 [1][2]

IUPAC Name (6-fluoropyridin-2-yl)methanol [1]

Synonyms

2-Fluoro-6-hydroxymethyl

pyridine, (6-Fluoro-2-

pyridyl)methanol

[1]

Chemical Formula C₆H₆FNO [1]

Molecular Weight 127.12 g/mol [1]

Boiling Point 219 °C at 760 mmHg [1]

Density 1.263 g/cm³ [1]

Refractive Index 1.524 [1]

Flash Point 86.234 °C [1]

Applications in Drug Discovery and Medicinal
Chemistry
(6-Fluoropyridin-2-yl)methanol is primarily utilized as a versatile intermediate in the synthesis of

small molecule therapeutics. The fluorinated pyridine motif is a common feature in many

biologically active compounds due to the ability of fluorine to modulate physicochemical

properties such as metabolic stability, pKa, and binding affinity.

Role as a Synthetic Building Block
The hydroxymethyl group of (6-fluoropyridin-2-yl)methanol provides a reactive handle for a

variety of chemical transformations, including oxidation to the corresponding aldehyde or

carboxylic acid, and conversion to halides or other leaving groups for subsequent nucleophilic

substitution reactions. These transformations are pivotal in constructing more elaborate

molecular architectures.

Use in the Synthesis of Kinase Inhibitors
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A significant application of (6-fluoropyridin-2-yl)methanol and its derivatives is in the synthesis

of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in

cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The pyridine scaffold can serve as a core structure for compounds that target the ATP-binding

site of kinases. While a specific signaling pathway for (6-fluoropyridin-2-yl)methanol itself is not

applicable, a representative signaling pathway for a class of kinase inhibitors that could be

synthesized from it is illustrated below.
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Figure 1: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.
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Experimental Protocols
While specific experimental protocols detailing the use of (6-fluoropyridin-2-yl)methanol are

often proprietary or embedded within broader synthetic schemes in patents, the following

represents a generalized, illustrative procedure for a key transformation—the conversion of the

alcohol to a more reactive intermediate, which is a common first step in its utilization as a

building block. This protocol is adapted from a similar transformation described in the patent

literature for a related compound.

Illustrative Protocol: Synthesis of 2-(Chloromethyl)-6-
fluoropyridine
This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group,

creating a more versatile intermediate for subsequent nucleophilic substitution reactions.

Materials:

(6-Fluoropyridin-2-yl)methanol

Thionyl chloride (SOCl₂)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Rotary evaporator
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Separatory funnel

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve (6-fluoropyridin-2-yl)methanol in anhydrous dichloromethane under an inert

atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

Addition of Thionyl Chloride: While stirring, add thionyl chloride dropwise to the cooled

solution via a dropping funnel. The addition should be slow to control the exothermic reaction

and the evolution of HCl and SO₂ gases.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer

chromatography (TLC) until the starting material is consumed.

Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated

solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with saturated sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: The crude 2-(chloromethyl)-6-fluoropyridine can be purified by column

chromatography on silica gel if necessary.

Reaction Setup Reaction Work-up & Purification

Dissolve (6-fluoropyridin-2-yl)methanol
in anhydrous DCM Cool to 0 °C Add Thionyl Chloride

dropwise Stir at RT for 2-4h Monitor by TLC Quench with NaHCO₃ Extract with DCM Wash with NaHCO₃ & Brine Dry over MgSO₄ Concentrate in vacuo Purify by Chromatography
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Figure 2: Experimental workflow for the synthesis of 2-(chloromethyl)-6-fluoropyridine.

Safety Information
(6-Fluoropyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-

ventilated laboratory fume hood. Personal protective equipment, including safety glasses,

gloves, and a lab coat, should be worn.

Hazard Statements:

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

Conclusion
(6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7) is a valuable and versatile building block for

the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its

utility in the preparation of kinase inhibitors highlights its importance for medicinal chemists.

This guide provides essential information for researchers and drug development professionals

to effectively and safely utilize this compound in their synthetic endeavors. Further exploration

of its applications is likely to yield novel therapeutic agents with improved pharmacological

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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